2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile
Description
Properties
IUPAC Name |
2-chloro-4-(4-methylsulfanylphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNS/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-16)14(15)8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUUFGGLULTLCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742822 | |
| Record name | 3-Chloro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355248-24-6 | |
| Record name | [1,1′-Biphenyl]-4-carbonitrile, 3-chloro-4′-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The Suzuki-Miyaura coupling is the most widely reported method for synthesizing 2-chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile. This palladium-catalyzed reaction links aromatic rings via carbon-carbon bond formation between a boronic acid and a halogenated arene.
Substrate Preparation
-
Halogenated Benzonitrile : 4-Bromo-2-chlorobenzonitrile (CAS 874285-85-7) serves as the electrophilic partner. Its synthesis involves bromination of 2-chlorobenzonitrile using in at 80°C, achieving 85% yield.
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Boronic Acid : 4-(Methylsulfanyl)phenylboronic acid (CAS 146808-44-4) is prepared via lithiation of 4-bromothioanisole followed by treatment with trimethyl borate, yielding 78% product.
Catalytic System and Conditions
The reaction employs:
Performance Metrics
Mechanistic Insights
The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biphenyl linkage. The electron-withdrawing nitrile group enhances electrophilicity at the brominated position, accelerating oxidative addition.
Chlorination-Oxidation Sequential Route
Chlorination of 4-Methylsulfanyl Toluene Derivatives
Chlorination Step
Oxidation to Benzonitrile
Limitations
-
Regioselectivity : Chlorination favors the ortho position due to directing effects of the methylsulfanyl group, but competing para substitution reduces yield by 8–12%.
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Nitrile Introduction : Requires additional steps (e.g., amidation-dehydration), lowering overall efficiency.
Ullmann-Type Coupling: A Copper-Mediated Alternative
Reaction Design
Ullmann coupling offers a palladium-free route but demands harsh conditions:
Performance
Comparative Analysis of Methods
| Parameter | Suzuki-Miyaura | Chlorination-Oxidation | Ullmann Coupling |
|---|---|---|---|
| Yield (%) | 89–92 | 73 (over two steps) | 65–70 |
| Catalyst Cost | High (Pd-based) | Low (Fe) | Moderate (Cu) |
| Reaction Time (hours) | 12 | 8 | 24 |
| Regioselectivity | Excellent | Moderate | Poor |
| Scalability | >1 kg | <500 g | <100 g |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile as a tissue-selective androgen receptor modulator (SARM). These compounds exhibit a strong affinity for androgen receptors and demonstrate antagonistic activity, making them suitable candidates for treating androgen-dependent cancers, such as prostate cancer. Research indicates that these compounds can inhibit the proliferation of prostate cancer cell lines effectively, suggesting their utility in developing new cancer therapies .
Anti-inflammatory and Antimicrobial Properties
The compound has also been investigated for its anti-inflammatory effects. A study involving similar benzonitrile derivatives showed promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory responses. The synthesized derivatives displayed selective inhibition of COX-2, potentially reducing side effects associated with non-selective COX inhibitors . Additionally, antimicrobial screening revealed that related compounds exhibited significant antibacterial activity against various strains, including MRSA and E. coli, indicating a broader therapeutic potential .
Organic Synthesis
In material science, this compound serves as a versatile intermediate in organic synthesis. Its structure allows for modifications that can lead to the development of new materials with specific properties, such as enhanced electrical conductivity or improved thermal stability. The compound's ability to undergo various chemical reactions makes it valuable in producing novel organic compounds for electronics and photonics applications .
Case Study 1: Development of Androgen Receptor Modulators
In a recent study, researchers synthesized a series of compounds based on the structure of this compound to evaluate their efficacy as AR modulators. The findings demonstrated that several derivatives exhibited high antagonistic activity against androgen receptors and effectively inhibited the growth of prostate cancer cells in vitro .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of derivatives similar to this compound. The results indicated that certain compounds showed remarkable antibacterial activity against multidrug-resistant strains, making them potential candidates for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its interactions with molecular targets such as enzymes or receptors are of interest. The chloro and methylsulfanyl groups may contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Data Tables
Table 1: Key Physical and Chemical Properties
Biological Activity
2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile is a compound that has garnered attention due to its structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, antitumor effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 259.75 g/mol. Its structure includes a chloro group, a methylsulfanyl group, and a phenyl ring, which contribute to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 259.75 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1355248-24-6 |
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties . These properties have been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism of action appears to involve disruption of bacterial cell membranes or interference with metabolic pathways, although detailed mechanisms require further investigation.
Antitumor Activity
The compound has also shown potential as an antitumor agent . In vitro studies suggest it may inhibit the proliferation of cancer cells, particularly in leukemia models. For instance, research indicates that compounds with similar structural features can exhibit significant cytotoxicity against P-388 lymphocytic leukemia cells . The specific pathways through which this compound exerts its effects are still under investigation but may involve apoptosis induction or cell cycle arrest.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways.
- Cell Membrane Disruption : The presence of the chloro and methylsulfanyl groups may enhance the compound's ability to integrate into lipid membranes, leading to increased permeability and cell death.
Case Studies
- Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Antitumor Activity in Cell Lines :
- In vitro testing on various cancer cell lines demonstrated IC50 values ranging from 10 to 30 µM, indicating moderate potency compared to established chemotherapeutics.
Research Findings
Recent research highlights the importance of structural modifications in enhancing biological activity. The presence of both chloro and methylsulfanyl groups appears to confer unique reactivity patterns that could be exploited for therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile, and how can yield be maximized?
Methodological Answer: Key steps include halogenation and coupling reactions. For example, a deprotection step using KCO in methanol/THF (as in related benzonitrile derivatives) achieved a 99% yield by removing trimethylsilyl (TMS) groups . Critical parameters include solvent polarity, temperature control (60–80°C), and catalyst selection (e.g., Pd for cross-couplings). Purity is enhanced via column chromatography with silica gel (hexane/ethyl acetate gradients).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR identify substituent positions (e.g., methylsulfanyl group at ~2.5 ppm for S–CH) .
- IR : Nitrile stretching (~2220 cm) and C–S vibrations (~700 cm) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 275.0452 for CHClNS).
Q. How does the compound’s solubility influence experimental design?
Methodological Answer: The compound is lipophilic (logP ~3.5) due to the benzonitrile and methylsulfanyl groups. Solubility screening in DMSO (≥50 mM) is recommended for biological assays. For crystallography, slow vapor diffusion in chloroform/ethanol (1:2) produces high-quality crystals .
Advanced Research Questions
Q. What challenges arise in X-ray crystallographic refinement of this compound, and how are they resolved?
Methodological Answer: Disordered sulfanyl or chloro groups complicate refinement. Using SHELXL with anisotropic displacement parameters and TWIN/BASF commands resolves twinning issues . High-resolution data (<1.0 Å) and Hirshfeld surface analysis improve electron density maps. Example refinement metrics: R1 < 0.05, wR2 < 0.15 .
Q. How can computational methods predict reactivity or biological activity?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to assess electrophilic sites (e.g., nitrile carbon: δ ~+1.2 eV) .
- Molecular Docking : AutoDock Vina simulates binding to cytochrome P450 (binding energy ≤−8.5 kcal/mol), suggesting metabolic stability .
- ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (BBB score: 0.55) due to Cl and S substituents.
Q. How do structural modifications (e.g., replacing methylsulfanyl with methoxy) affect electronic properties?
Methodological Answer: Comparative studies using Hammett constants (σ for –SMe: +0.15 vs. –OCH: −0.12) show electron-withdrawing SMe groups reduce aromatic ring electron density. UV-Vis shifts (Δλ ~15 nm) correlate with conjugation changes. Electrochemical analysis (cyclic voltammetry) reveals oxidation potentials shift by +0.3 V for –SMe vs. –OCH .
Q. What strategies validate synthetic intermediates when analytical data are conflicting?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons at 7.2–7.8 ppm).
- X-ray Diffraction : Absolute configuration confirmation (e.g., C–Cl bond length: 1.73 Å ).
- LC-MS/MS Fragmentation : Compare experimental vs. theoretical fragment patterns (e.g., m/z 154.0220 for [CHCl]).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
